molecular formula C18H15N5OS B5114984 3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole

3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole

Cat. No.: B5114984
M. Wt: 349.4 g/mol
InChI Key: BDAYADVRAXHNMB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid integrating a [1,2,4]triazolo[4,3-a]benzimidazole core with a thioether-linked 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl substituent. The benzimidazole moiety is fused with a triazole ring, forming a rigid planar structure, while the thioether side chain introduces a flexible, electron-rich dihydroindole group.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c24-16(22-10-9-12-5-1-3-7-14(12)22)11-25-18-21-20-17-19-13-6-2-4-8-15(13)23(17)18/h1-8H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAYADVRAXHNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NNC4=NC5=CC=CC=C5N43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from its combination of three key structural elements:

Triazolo[4,3-a]benzimidazole core : Shared with other derivatives (e.g., –14), this core is associated with DNA intercalation and kinase inhibition.

Thioether linkage : Enhances metabolic stability compared to ether or ester analogs.

2-(2,3-Dihydroindol-1-yl)-2-oxoethyl group : The dihydroindole moiety may improve binding to hydrophobic pockets in target proteins, unlike simpler substituents (e.g., methyl or benzyl groups in –14).

Unique Advantages and Limitations

  • Advantages :
    • The dihydroindole substituent increases lipid solubility, improving blood-brain barrier penetration compared to polar acetic acid derivatives (–14).
    • Thioether linkage resists enzymatic hydrolysis better than ester analogs.
  • Limitations: Synthetic complexity due to multiple heterocycles (risk of low yield). Potential toxicity from the indole moiety, requiring rigorous in vivo testing.

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